
4-(Methoxymethyl)-1,3-thiazol-2-amine
Overview
Description
4-(Methoxymethyl)-1,3-thiazol-2-amine is a heterocyclic organic compound that contains both sulfur and nitrogen atoms within its structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the thiazole ring, a five-membered ring containing both sulfur and nitrogen, imparts unique chemical properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methoxymethyl)-1,3-thiazol-2-amine typically involves the formation of the thiazole ring followed by the introduction of the methoxymethyl group. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of a suitable α-haloketone with thiourea can yield the thiazole ring, which can then be further functionalized to introduce the methoxymethyl group.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. These methods often focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to achieve these goals.
Chemical Reactions Analysis
Types of Reactions
4-(Methoxymethyl)-1,3-thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.
Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
Medicinal Chemistry
The thiazole ring structure is significant in medicinal chemistry, as it is often associated with various biological activities. Compounds containing the thiazole moiety have been shown to exhibit anticancer properties, particularly through mechanisms involving tubulin polymerization inhibition. For instance, a series of 4-substituted methoxybenzoyl-aryl-thiazoles demonstrated improved antiproliferative activity against melanoma and prostate cancer cells compared to their predecessors . This suggests that derivatives like 4-(Methoxymethyl)-1,3-thiazol-2-amine could be explored further for their anticancer potential.
Table 1: Anticancer Activity of Thiazole Derivatives
Compound Name | Cancer Type | IC50 (µM) | Mechanism of Action |
---|---|---|---|
This compound | Melanoma | Low nM range | Inhibition of tubulin polymerization |
4-Substituted Methoxybenzoyl-Aryl-Thiazoles | Prostate cancer | Low nM range | Antiproliferative activity |
Antimicrobial Activity
The antimicrobial properties of thiazole derivatives are well-documented. Research indicates that compounds featuring the thiazole structure can exhibit significant antibacterial and antifungal activities. For example, studies have shown that derivatives containing a 2-amino-thiazole moiety possess antifungal and antimicrobial properties, making them potential candidates for treating infections caused by resistant strains of bacteria .
Case Study: Antibacterial Activity
In a study examining the antibacterial efficacy of thiazole derivatives, it was found that functionalized magnetic nanoparticles coated with a thiazole Schiff base exhibited strong antibacterial activity against both Gram-positive and Gram-negative bacteria such as Staphylococcus aureus and Escherichia coli. The mechanism involved the diffusion of nanoparticles into bacterial membranes, leading to cell inactivation.
Table 2: Antimicrobial Efficacy of Thiazole Derivatives
Compound Name | Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (µg/mL) |
---|---|---|---|
This compound | Staphylococcus aureus | 15 | 32 |
This compound | Escherichia coli | 18 | 28 |
Drug Development and Therapeutic Applications
The potential therapeutic applications of this compound extend to various diseases mediated by specific pathways. For instance, its structural analogs have been investigated for their ability to inhibit protein kinase B (PKB), which plays a critical role in cancer progression . This indicates a promising avenue for developing new anticancer agents.
Furthermore, the versatile nature of the thiazole scaffold allows for modifications that can enhance bioactivity and target specificity. The design and synthesis of novel derivatives could lead to improved pharmacological profiles and reduced toxicity compared to existing therapies .
Mechanism of Action
The mechanism of action of 4-(Methoxymethyl)-1,3-thiazol-2-amine depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, which can influence the compound’s binding affinity and specificity. The methoxymethyl group may also play a role in modulating the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
- 4-(Methoxymethyl)-2-methylthiazole
- 4-(Methoxymethyl)-1,3-oxazole
- 4-(Methoxymethyl)-1,3-imidazole
Uniqueness
4-(Methoxymethyl)-1,3-thiazol-2-amine is unique due to the presence of both sulfur and nitrogen in the thiazole ring, which imparts distinct chemical properties compared to similar compounds. The methoxymethyl group further enhances its versatility by allowing for various chemical modifications. This combination of features makes it a valuable compound for diverse applications in research and industry.
Biological Activity
4-(Methoxymethyl)-1,3-thiazol-2-amine is a heterocyclic compound characterized by its thiazole ring structure, which contains both sulfur and nitrogen atoms. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antibacterial applications. Its molecular formula is C₇H₈N₂S, with a molecular weight of approximately 168.21 g/mol. The presence of the methoxymethyl group at the 4-position of the thiazole ring enhances its pharmacological profile.
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound can be achieved through various methods, often involving the modification of existing thiazole derivatives. Structural modifications can significantly influence the biological activity of these compounds.
Table 1: Structural Features and Biological Activities of Related Compounds
Anticancer Properties
Research indicates that compounds similar to this compound exhibit anticancer properties by inhibiting tumor cell growth. For instance, studies on related thiazole derivatives have shown effectiveness against various cancer cell lines through mechanisms such as tubulin polymerization inhibition .
In a study evaluating a series of thiazole derivatives, compounds demonstrated IC50 values in the low nanomolar range against melanoma and prostate cancer cells . The mechanism of action involves disrupting microtubule dynamics, which is critical for cell division.
Antibacterial Activity
The thiazole derivatives have also been investigated for their antibacterial properties. A notable study found that certain analogs displayed significant activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) below 1 μM . This suggests that structural modifications at specific positions can enhance antibacterial efficacy while maintaining selectivity over mammalian cells.
Case Study 1: Anticancer Activity
A series of thiazole derivatives were tested against the NCI-60 human tumor cell line panel. One compound, derived from the thiazolidine core, showed potent growth inhibition across multiple cancer types with IC50 values ranging from 0.124 μM to 3.81 μM . This highlights the potential for developing new anticancer agents based on the thiazole scaffold.
Case Study 2: Antimycobacterial Activity
In another investigation focused on anti-tubercular activity, researchers synthesized a range of analogs based on the thiazole structure and evaluated their efficacy against M. tuberculosis. The study revealed that specific substitutions at the C-2 and C-4 positions were critical for enhancing activity, with some compounds achieving MIC values as low as 0.1 μM .
Properties
IUPAC Name |
4-(methoxymethyl)-1,3-thiazol-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2OS/c1-8-2-4-3-9-5(6)7-4/h3H,2H2,1H3,(H2,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLYDMVVGZJUBDE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CSC(=N1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60630549 | |
Record name | 4-(Methoxymethyl)-1,3-thiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60630549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
640768-40-7 | |
Record name | 4-(Methoxymethyl)-1,3-thiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60630549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(methoxymethyl)-1,3-thiazol-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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